
Pt(cis-Dach)(dppe)-2NO3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pt(cis-Dach)(dppe)-2NO3, also known as this compound, is a useful research compound. Its molecular formula is C32H38N3O3P2Pt+3 and its molecular weight is 769.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Pt(cis-Dach)(dppe)-2NO3?
- Methodological Answer : The synthesis involves reacting 1,2-diaminocyclohexane (DACH) and 1,2-bis(diphenylphosphino)ethane (DPPE) with platinum(II) precursors, followed by nitrate addition to enhance solubility. Characterization requires elemental analysis, infrared (IR) spectroscopy (to confirm ligand coordination), and 13C NMR spectroscopy (to verify structural integrity). For example, IR peaks at 500–600 cm−1 indicate Pt–P bonds, while NMR signals confirm DACH and DPPE ligand integration .
Q. How is the cytotoxicity of this compound assessed in preliminary studies?
- Methodological Answer : Use standardized assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability, 3H-thymidine uptake for DNA synthesis inhibition, and glucose consumption tests to evaluate metabolic disruption. In the 1997 study, this compound showed IC50 values of 12.5 μM (SKOV-3) and 15.3 μM (OVCAR-3), compared to cisplatin’s 8.7 μM and 10.1 μM, respectively. Normal kidney cells exhibited 3–4× lower toxicity with the Pt complex .
Q. What comparative frameworks are effective for evaluating this compound against cisplatin?
- Methodological Answer : Apply the PICO(T) framework to structure comparisons:
- Population : Human ovarian carcinoma cell lines (e.g., SKOV-3) vs. normal renal cells.
- Intervention : this compound exposure.
- Comparison : Cisplatin treatment.
- Outcome : Cytotoxicity selectivity and nephrotoxicity reduction.
- Time : 48–72-hour exposure periods.
Systematic reviews of in vitro and ex vivo models (e.g., rabbit renal proximal tubular cells) are critical for validating claims .
Advanced Research Questions
Q. How does this compound achieve selective cytotoxicity toward cancer cells?
- Methodological Answer : Investigate ligand-specific uptake mechanisms. DACH enhances cellular uptake in cancer cells via organic cation transporters, while DPPE’s lipophilicity may reduce renal clearance, minimizing nephrotoxicity. Use fluorescence microscopy with platinum-tagged probes to track intracellular accumulation. Contrast with cisplatin’s passive diffusion, which lacks selectivity .
Q. How can researchers resolve contradictions in reported toxicity profiles across cell lines?
- Methodological Answer : Address variability by:
- Replicating assays : Perform MTT, clonogenic, and apoptosis assays (e.g., Annexin V/PI staining) in triplicate.
- Contextualizing models : Normal kidney cells (e.g., human renal cortical cells) may express different transporters than cancer cells, affecting drug uptake. Use RNA-seq to correlate transporter expression (e.g., OCT2) with toxicity data .
- Meta-analysis : Aggregate data from multiple studies (e.g., 1997–2003 Kyung Hee University trials) to identify trends .
Q. What in vivo models are suitable for validating this compound’s efficacy and safety?
- Methodological Answer : Use xenograft models (e.g., SKOV-3 implanted in nude mice) to assess tumor regression. Monitor nephrotoxicity via serum creatinine, BUN, and histopathological analysis of kidney tissues. Compare pharmacokinetics (e.g., AUC, half-life) with cisplatin using HPLC-MS. Note that this compound’s nitrate group may improve solubility but alter biodistribution .
Q. Key Methodological Recommendations
- For synthesis : Prioritize inert-atmosphere techniques to prevent ligand oxidation.
- For cytotoxicity : Include positive (cisplatin) and negative (untreated cells) controls.
- For in vivo studies : Use staggered dosing to assess cumulative toxicity.
Propiedades
Número CAS |
169275-61-0 |
---|---|
Fórmula molecular |
C32H38N3O3P2Pt+3 |
Peso molecular |
769.7 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;2-diphenylphosphaniumylethyl(diphenyl)phosphanium;platinum(4+);nitrate |
InChI |
InChI=1S/C26H24P2.C6H12N2.NO3.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;7-5-3-1-2-4-6(5)8;2-1(3)4;/h1-20H,21-22H2;5-8H,1-4H2;;/q;-2;-1;+4/p+2 |
Clave InChI |
YEPOBNWXPWDONF-UHFFFAOYSA-P |
SMILES |
C1CCC(C(C1)[NH-])[NH-].C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Pt+4] |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Pt+4] |
Sinónimos |
(1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II) (1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II), (SP-4-2-(1R-trans))-isomer (1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II), (SP-4-2-(1S-trans))-isomer Pt(cis-dach)(DPPE)-2NO3 Pt(trans-dach)(DPPE)-2NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.